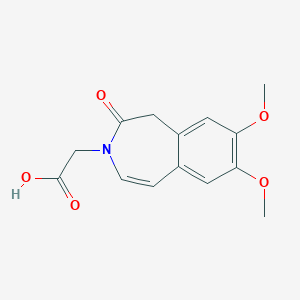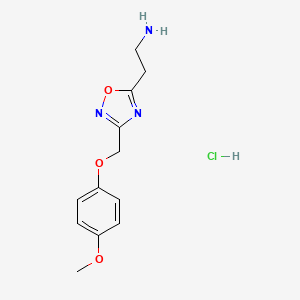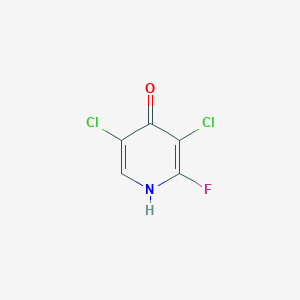![molecular formula C14H10ClF3N2O3 B1459279 Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate CAS No. 1823182-25-7](/img/structure/B1459279.png)
Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and potential reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique
-
Cycloalkanes
- Field : Organic Chemistry
- Application : Cycloalkanes are a type of organic compound found in nature that contain rings of carbon atoms . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .
- Method : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
- Results : Cycloalkanes form a homologous series similar to the unbranched alkanes .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Methyl Chlorooxoacetate
- Field : Organic Chemistry
- Application : Methyl chlorooxoacetate is a reactant involved in various reactions such as regioselective synthesis of fused coumarins, cyclization to form substituted isoxazoles and heterocycles, intramolecular Wittig reactions, silyl enol ether acylation, and iron-mediated cleavage of C-C bonds .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but could include the formation of various organic compounds .
-
Functionalized 1-Methyl-3/5-Trifluoromethyl Pyrazole Derivatives
- Field : Agrochemicals and Pharmaceuticals
- Application : The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The outcomes of these syntheses would also depend on the specific synthesis, but could include the formation of various agrochemicals and pharmaceuticals .
-
Naming Cycloalkanes
- Field : Organic Chemistry
- Application : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
- Method : Determine the parent chain. Number the substituents of the ring beginning at one substituent so that the nearest substituent is numbered the lowest possible .
- Results : The correct name for the molecule is 4-Bromo-1,2-dimethylcyclohexane .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Naming Cycloalkanes
- Field : Organic Chemistry
- Application : The naming of substituted cycloalkanes follows the same basic steps used in naming alkanes .
- Method : Determine the parent chain. Number the substituents of the ring beginning at one substituent so that the nearest substituent is numbered the lowest possible .
- Results : The correct name for the molecule is 4-Bromo-1,2-dimethylcyclohexane .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Safety And Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical compound, as well as instructions for safe handling and disposal.
Orientations Futures
This could involve potential applications of the compound, further reactions it could undergo, or further studies that could be conducted to learn more about it.
Please consult with a chemical professional or refer to specific resources for detailed information.
Propriétés
IUPAC Name |
methyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c1-20-6-7(3-9(12(20)21)13(22)23-2)11-10(15)4-8(5-19-11)14(16,17)18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSZMJKEGRCIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



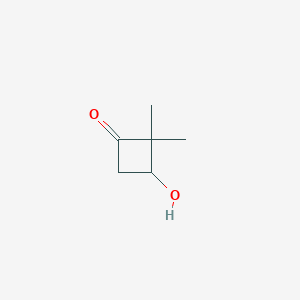
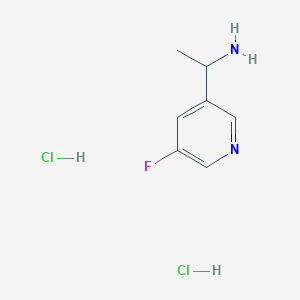
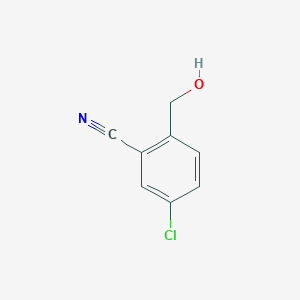
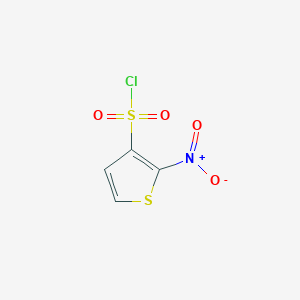
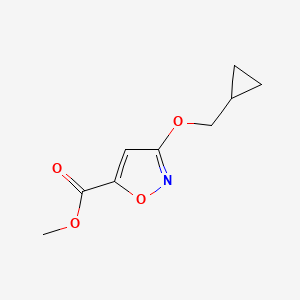
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)

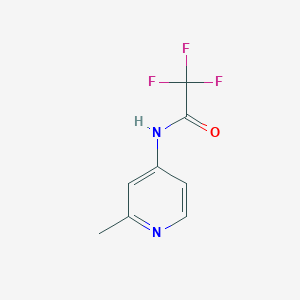
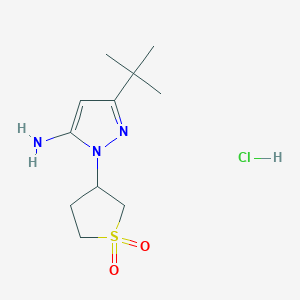
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
